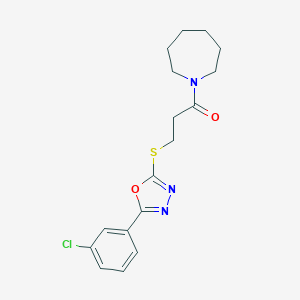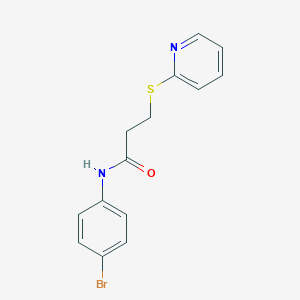![molecular formula C16H21N3O2S B285607 N-tert-butyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285607.png)
N-tert-butyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide: is a complex organic compound that features a tert-butyl group, an oxadiazole ring, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Attachment of the Propanamide Moiety: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocycles.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s unique structure may allow it to interact with specific biological targets, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Industry
Polymer Chemistry: It can be used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide would depend on its specific application. In drug development, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring and sulfanyl group could play crucial roles in binding to the target molecules, while the tert-butyl group might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-methylaniline
- N-tert-butyl-2-[(2-methoxy-5-methylphenyl)amino]propanamide
- N-tert-butyl-alpha-phenylnitrone
Uniqueness
N-tert-butyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide is unique due to the combination of the oxadiazole ring and the sulfanyl group, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H21N3O2S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-tert-butyl-3-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C16H21N3O2S/c1-11-7-5-6-8-12(11)14-18-19-15(21-14)22-10-9-13(20)17-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,20) |
InChI Key |
ADHDQHLPNFBQSS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCCC(=O)NC(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285524.png)
![4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285526.png)
![1-Cyclohexyl-4-{1-methyl-2-[(4-methylphenyl)sulfonyl]ethyl}piperazine](/img/structure/B285527.png)

![N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285529.png)


![ETHYL 2-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}ACETATE](/img/structure/B285536.png)
![N-(3-chlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285537.png)
![N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide](/img/structure/B285538.png)
![N-(3-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285540.png)
![N-(naphthalen-1-yl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285541.png)
![4-{3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}morpholine](/img/structure/B285545.png)
![N-(2-methoxyphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285546.png)
